MFCD30830017

Description

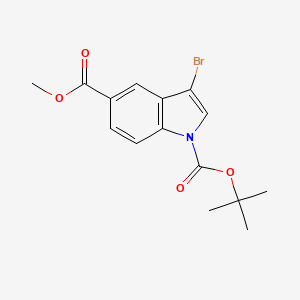

The compound 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate (MFCD30830017) is a brominated indole derivative. It is characterized by its molecular formula C15H16BrNO4 and a molecular weight of 354.20 g/mol . This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl 3-bromoindole-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)10-7-9(13(18)20-4)5-6-12(10)17/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLJNKRRIRJQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate typically involves the bromination of an indole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, leading to different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

- 1-(tert-Butyl) 5-methyl 3-chloro-1H-indole-1,5-dicarboxylate

- 1-(tert-Butyl) 5-methyl 3-fluoro-1H-indole-1,5-dicarboxylate

- 1-(tert-Butyl) 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate

Comparison: Compared to its analogs, 1-(tert-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound particularly valuable in synthetic chemistry .

Biological Activity

Overview of MFCD30830017

This compound is a pyrimidine derivative that exhibits a range of biological activities. Its structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and agricultural research.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL against several strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Vibrio cholerae | 25 |

| Enterococcus faecalis | 50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 50 |

These results indicate that this compound is particularly effective against Vibrio cholerae and Enterococcus faecalis, suggesting potential applications in treating bacterial infections.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown antioxidant activity. The DPPH radical scavenging assay was employed to evaluate this property, with results indicating a strong capacity for free radical neutralization.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

| 200 | 90 |

The data demonstrate that as the concentration of this compound increases, its ability to inhibit free radicals also improves significantly.

Herbicidal Activity

This compound is also recognized for its herbicidal properties. Studies have shown that it effectively inhibits the growth of several weed species, making it a candidate for agricultural applications.

Case Study: Herbicidal Efficacy

A field trial was conducted to assess the herbicidal activity of this compound on common agricultural weeds. The results indicated a reduction in weed biomass by up to 85% when applied at optimal concentrations.

Research Findings

- Mechanism of Action : The antimicrobial action of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

- Safety Profile : Preliminary toxicity studies suggest that this compound has a low toxicity profile towards human cells, making it a safer alternative compared to traditional antibiotics.

- Synergistic Effects : Combination studies with other antimicrobial agents have shown enhanced efficacy, suggesting potential for use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.